molecular formula C10H14N2O2 B12945337 3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one

3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one

Cat. No.: B12945337
M. Wt: 194.23 g/mol
InChI Key: DNSQAHXNJHBTBH-UHFFFAOYSA-N
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Description

3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes an amino group, an oxan ring, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxan ring, followed by the introduction of the amino group and the dihydropyridinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially leading to new derivatives with unique properties.

    Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced derivatives, substituted compounds, and other structurally modified molecules.

Scientific Research Applications

3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: Research into the compound’s potential therapeutic effects, such as its ability to modulate biological pathways or target specific diseases, is ongoing.

    Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one include:

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-amino-1-(oxan-3-yl)pyridin-2-one

InChI

InChI=1S/C10H14N2O2/c11-9-4-1-5-12(10(9)13)8-3-2-6-14-7-8/h1,4-5,8H,2-3,6-7,11H2

InChI Key

DNSQAHXNJHBTBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)N2C=CC=C(C2=O)N

Origin of Product

United States

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